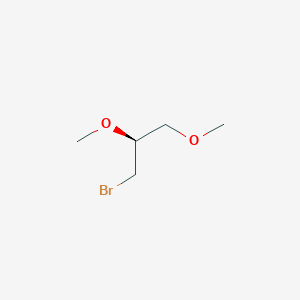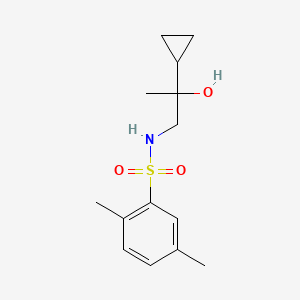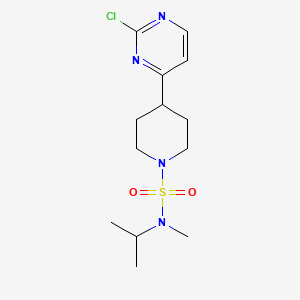
(2S)-1-bromo-2,3-dimethoxypropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-bromo-2,3-dimethoxypropane, also known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in organic synthesis and medicinal chemistry. BDP is a colorless liquid that is soluble in organic solvents and has a molecular formula of C6H13BrO2.
Aplicaciones Científicas De Investigación
Chemical Reactions and Mechanisms :
- (2S)-1-bromo-2,3-dimethoxypropane is used in the study of reaction mechanisms. For instance, its reaction with sodium methoxide in various conditions has been studied to understand the formation of dimeric and reduced products, supporting the SRN1 mechanism for the formation of these products (Simig, Lempert, Váli, Tóth, & Tamás, 1978). Another study analyzed its reaction in the context of radical-anion radical chain processes (Simig & Lempert, 1979).
Material Science and Microscopy :
- This compound has been utilized in material science, specifically in the preparation of samples for electron microscopy. Acidified 2,2-dimethoxypropane, which includes this compound, is used for chemically dehydrating biological tissues, maintaining their ultrastructural integrity for microscopy examinations (Muller & Jacks, 1975).
Organic Synthesis Applications :
- In organic synthesis, this compound is involved in the formation of cyclopropane lactones and fused heterocyclic compounds, demonstrating its utility in creating complex organic structures (Farin˜a, Maestro, Martín, & Soria, 1987).
- It is also used in the synthesis of methyl esters, acting as a water scavenger in esterification reactions (Radin, Hajra, & Akahori, 1960).
Environmental Applications :
- The compound is involved in eco-friendly synthesis methods. For instance, 2,2-dimethoxypropane reacts with various analogs to give protected carbonyls under mild, solvent-free conditions, which is beneficial for large-scale synthesis with minimal environmental impact (Pério, Dozias, & Hamelin, 1998).
Pharmaceutical and Biological Research :
- It has been used in pharmaceutical research, such as in the synthesis and study of antibacterial sesquiterpenoid derivatives, where its reaction with other compounds was essential in confirming structural elements of the synthesized compounds (Liu, Osman, Kaatz, Gibbons, & Mu, 2013).
Propiedades
IUPAC Name |
(2S)-1-bromo-2,3-dimethoxypropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO2/c1-7-4-5(3-6)8-2/h5H,3-4H2,1-2H3/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLALOAABONRSQH-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CBr)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](CBr)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Fluoro-N-[(1-methylimidazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2362997.png)
![2-(4-methylphenylsulfonamido)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2363000.png)

![2-[(3-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B2363004.png)





![N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide](/img/structure/B2363014.png)


![3-[[7-(4-Methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol](/img/structure/B2363019.png)

